Product packaging for Zafirlukast Impurity H(Cat. No.:)

Zafirlukast Impurity H

Cat. No.: B1156702
M. Wt: 503.63
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Control in Pharmaceutical Science

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandatory requirement set forth by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). researchgate.net The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a drug. acs.org Unwanted chemicals can possess their own pharmacological or toxicological effects, potentially leading to adverse drug reactions or a reduction in the therapeutic benefit of the drug. researchgate.net Therefore, the identification, quantification, and control of impurities are integral parts of the drug development process, ensuring that any potential risks to patients are minimized. researchgate.net Stringent control over impurities is essential to guarantee the consistent quality and performance of each batch of a pharmaceutical product. researchgate.net

Overview of Research Imperatives for Process-Related Impurities

Process-related impurities are chemical substances that are generated during the synthesis of an API. They are a direct consequence of the chemical reactions, reagents, solvents, and intermediates used in the manufacturing process. wikipedia.org Research in this area is imperative for several reasons. Firstly, a thorough understanding of the formation of these impurities allows for the optimization of the synthetic process to minimize their generation. researchgate.net This can involve changing reaction conditions, using purer starting materials, or introducing more effective purification steps.

Secondly, regulatory guidelines mandate that any impurity present above a certain threshold (typically 0.10% to 0.15%) must be identified and structurally characterized. researchgate.netwikipedia.org This requires sophisticated analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to detect, isolate, and elucidate the structure of these unknown compounds. researchgate.netscilit.com Once identified, these impurities can be synthesized independently to serve as reference standards for routine quality control testing. researchgate.net

Finally, the biological safety of these impurities must be assessed. This involves toxicological studies to ensure that their presence at the specified levels in the final drug product does not pose a risk to patient health. wikipedia.org

Contextualization of Zafirlukast (B1683622) Impurity H within Zafirlukast Manufacturing Processes

Zafirlukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma. Its synthesis is a multi-step process that can give rise to several process-related impurities. researchgate.net During the process development of zafirlukast, eight process-related impurities, designated A through H, were detected at levels between 0.1% and 0.15%. researchgate.net

Zafirlukast Impurity H has been identified as Cyclopentyl (3-(4-(Cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate . Its formation is a direct result of the specific reagents used in the final steps of the zafirlukast synthesis.

The root cause of Impurity H's formation is linked to another impurity, Impurity G. In the manufacturing process, a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), is often used to form an amide bond. However, DCC can react with the penultimate acid intermediate to form an N-acylurea by-product, which is designated as Zafirlukast Impurity G. Subsequently, Impurity G can undergo hydrolysis to yield Impurity H. researchgate.net While purification processes are designed to remove these impurities, with studies showing that Impurity G and H can be washed out during work-up, their potential for formation necessitates their identification and control. researchgate.net

Impurity NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Formation Pathway
This compound Cyclopentyl (3-(4-(Cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamateC30H37N3O4503.63Formed from the hydrolysis of Zafirlukast Impurity G, which is an N-acylurea by-product resulting from the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net

This detailed understanding of how this compound is formed allows pharmaceutical manufacturers to implement specific controls and analytical methods to ensure the purity of the final Zafirlukast API, thereby safeguarding patient health.

Properties

Molecular Formula

C₃₀H₃₇N₃O₄

Molecular Weight

503.63

Synonyms

Cyclopentyl (3-(4-(Cyclohexylcarbamoyl)-2-methoxybenzyl)-1-methyl-1H-indol-5-yl)carbamate

Origin of Product

United States

Origin and Formation Mechanisms of Zafirlukast Impurity H

Elucidation of Synthetic Pathways Leading to Zafirlukast (B1683622) Impurity H

The synthesis of Zafirlukast is a multi-step process, and impurities can be introduced or formed at various stages. The formation of process-related impurities is often linked to the purity of starting materials, intermediates, and the specific reaction conditions employed.

Role of Specific Reaction Conditions in Impurity Formation

The formation of impurities during Zafirlukast synthesis is highly dependent on the reaction conditions. For instance, the coupling reaction that forms the final Zafirlukast molecule is sensitive to the presence of isomeric contaminants in the starting materials. researchgate.net The presence of related isomers in key raw materials can lead to the formation of corresponding isomeric impurities of Zafirlukast. While the specific conditions leading to Impurity H are not detailed in isolation, the formation of analogous impurities provides insight. For example, the formation of Impurities A and B is directly attributed to the presence of meta and para isomers in the o-toluene sulfonamide starting material, which then react alongside the intended ortho isomer. researchgate.net

Identification of Precursors and Intermediates

Process-related impurities often arise from precursors or intermediates that are either impure or participate in side reactions. In the synthesis of Zafirlukast, several key intermediates are involved, and their purity is critical.

Starting Material Isomers : The primary precursors for many impurities are isomers present in the starting materials. For example, the commercial o-toluene sulfonamide used in the synthesis may contain small amounts of m-toluene sulfonamide and p-toluene sulfonamide. researchgate.net

Penultimate Intermediates : Impurities can also arise from contaminants within key intermediates. Impurity C, for instance, is believed to form from a small amount of an impurity present in the penultimate acid intermediate used in the final coupling step. researchgate.net

These examples highlight that the precursors to impurities like H are often closely related structural analogs of the intended reactants or intermediates.

Mechanistic Studies of By-Product Formation

The mechanism for the formation of many Zafirlukast impurities involves unintended coupling reactions. The primary reaction for forming Zafirlukast is a coupling between a carboxylic acid intermediate and a sulfonamide. If the sulfonamide starting material is not pure and contains positional isomers, these isomers will also react, leading to the formation of isomeric by-products. researchgate.net

For example, the synthesis of Impurities A and B occurs via the same dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP) coupling reaction intended for Zafirlukast itself, but involves the isomeric forms of the sulfonamide. researchgate.net It is plausible that Impurity H is formed through a similar mechanism, originating from an impurity present in one of the key starting materials or intermediates that persists through the synthetic route to the final coupling stage.

Investigation of Degradation Pathways Contributing to Zafirlukast Impurity H

While Impurity H is identified as a process-related impurity, understanding the degradation pathways of Zafirlukast is crucial for ensuring its stability. Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.net

Forced Degradation Studies and Stress Conditions

Forced degradation, or stress testing, is carried out under conditions more severe than accelerated stability testing and includes the effects of acid and base hydrolysis, oxidation, heat, and light. oup.com Studies on Zafirlukast have shown that the drug is susceptible to degradation primarily under oxidative and acidic conditions, while it remains relatively stable under thermal, photolytic, and basic conditions. oup.comijoer.in

Stress ConditionReagent/ParametersObservation
Acid Hydrolysis 0.5 N HCl at 25°C for 7 daysMinor degradation observed, with a small unknown degradation peak formed. oup.com
Base Hydrolysis 0.5 N NaOH or 1 N NaOHNo significant degradation observed. oup.comhakon-art.com
Oxidative 2% or 30% H₂O₂Significant degradation observed, leading to the formation of a major unknown degradation product. oup.comijoer.inhakon-art.com
Thermal 60°C for 7 days or 105°CNo significant degradation observed. oup.comhakon-art.com
Photolytic As per ICH Q1B guidelinesNo significant degradation observed. oup.comijoer.in
Water Hydrolysis Reflux at 100°C for 48 hoursModerate degradation observed, with some unknown peaks forming. hakon-art.com

Chemical Transformation under Acidic, Basic, Oxidative, and Photolytic Stress

The chemical transformations of Zafirlukast under stress help to elucidate its intrinsic stability.

Acidic and Basic Stress : Zafirlukast shows some degradation under acidic conditions but is stable to base hydrolysis. oup.com The degradation in acid leads to the formation of at least one unknown degradation product. oup.com

Oxidative Stress : The drug is most susceptible to oxidation. Treatment with hydrogen peroxide results in the formation of a major degradation product, indicating a specific site in the molecule is vulnerable to oxidation. oup.comijoer.in

Photolytic Stress : Zafirlukast demonstrates high stability when exposed to light, with no significant degradation products formed under ICH-prescribed photolytic conditions. oup.comijoer.in

The results from these forced degradation studies confirm that any potential degradation pathways are most likely to be initiated by acidic or oxidative conditions.

Identification of Parent Drug Degradation Products Related to Impurity H

While often categorized broadly with drug impurities, this compound is not a typical degradation product of the final Zafirlukast molecule under storage or physiological conditions. Instead, it is a by-product of the manufacturing process itself. researchgate.net Specifically, its genesis is traced back to the dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) mediated coupling reaction.

The reaction pathway involves the formation of an O-acylisourea intermediate. researchgate.net A portion of this intermediate can rearrange to a more stable N-acylurea, which is identified as Zafirlukast Impurity G. researchgate.net this compound is subsequently formed through the hydrolysis of this N-acylurea (Impurity G). researchgate.net Therefore, Impurity H is a downstream product of an alternative reaction pathway of an activated intermediate in the synthesis, rather than a degradant of the parent drug, Zafirlukast.

Influence of Process Parameters on Impurity H Generation

The formation of this compound is sensitive to several process parameters during the synthesis. Controlling these parameters is crucial for minimizing the levels of this and other related impurities in the final drug substance.

Impact of Solvent Systems on Impurity Profile

The choice of solvent is a critical factor in chemical synthesis that can significantly influence the reaction rates, pathways, and ultimately, the impurity profile. In the synthesis of Zafirlukast, various solvents such as chloroform, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are used in different steps. researchgate.netacs.org For the specific coupling step where the precursors to Impurity H are formed, the solvent system can affect the stability of the O-acylisourea intermediate and the rate of its rearrangement to the N-acylurea (Impurity G). The polarity and protic nature of the solvent can also influence the subsequent hydrolysis step that yields Impurity H. While detailed studies isolating the effect of different solvents on the generation of Impurity H are not extensively published, the selection of an appropriate aprotic solvent system is a key consideration in controlling the formation of this by-product.

Effects of Temperature and Reaction Time on Impurity H Formation

Temperature and reaction time are fundamental parameters that control the kinetics of chemical reactions, including the side reactions that lead to impurity formation. The synthesis of Zafirlukast intermediates involves specific temperature and time controls, such as heating at 80°C for 5 hours in certain steps. acs.orgnih.gov

For the DCC/DMAP coupling stage, elevated temperatures or prolonged reaction times can increase the likelihood of the O-acylisourea intermediate rearranging to the N-acylurea (Impurity G). researchgate.net Consequently, this would lead to a higher potential for the formation of Impurity H upon hydrolysis. Optimizing the reaction temperature and duration is therefore essential to ensure the main coupling reaction proceeds to completion while minimizing the formation of these rearrangement and hydrolysis by-products.

Role of Catalyst and Reagent Purity in Impurity Generation

The purity of starting materials and the precise control of catalysts and reagents are paramount in minimizing impurity generation. The formation of Impurity H is directly linked to the DCC/DMAP coupling reaction, where DCC acts as a coupling agent and DMAP serves as a catalyst. researchgate.net

Synthetic Strategies for Zafirlukast Impurity H Reference Standards

Development of Controlled Synthesis Routes for Impurity H

The synthesis of Zafirlukast (B1683622) Impurity H as a reference standard is primarily achieved through a controlled chemical reaction designed to mimic its formation during the manufacturing process or degradation of Zafirlukast. researchgate.net Research indicates that Impurity H is a hydrolysis product of the parent drug, Zafirlukast. researchgate.net Therefore, its controlled synthesis involves the deliberate hydrolysis of Zafirlukast under specific conditions.

The most probable synthetic route is the alkaline hydrolysis of the N-sulfonylcarboxamide bond in the Zafirlukast molecule. researchgate.net This process is typically carried out by treating Zafirlukast with a base in an aqueous or mixed aqueous-organic solvent system. The reaction must be carefully monitored to ensure the selective cleavage of the target amide bond without causing further degradation of the resulting Impurity H or other parts of the molecule.

Parameter Description Purpose
Starting Material ZafirlukastThe parent drug molecule that undergoes hydrolysis.
Primary Reagent Sodium Hydroxide (e.g., 1.0 M NaOH)A strong base used to catalyze the hydrolysis of the amide bond. researchgate.net
Solvent System Aqueous or Aqueous/Organic MixtureTo dissolve the reactants and facilitate the hydrolysis reaction.
Reaction Control Temperature, Time, Reagent ConcentrationTo control the rate and extent of the hydrolysis reaction, maximizing the yield of Impurity H and minimizing side products.

Detailed experimental procedures for the synthesis of all process-related impurities of Zafirlukast, including Impurity H, have been developed to support the complete impurity profile for the API. researchgate.net The successful synthesis provides the necessary quantity of the reference standard for full characterization and for use in analytical applications. researchgate.net

Isolation and Purification Techniques for Impurity H Synthesis

Once the synthesis reaction is complete, the resulting mixture contains Impurity H, unreacted Zafirlukast, and potentially other byproducts. Isolating and purifying Impurity H to the high degree required for a reference standard is a critical step. Due to its chemical nature, resulting from the hydrolysis of an amide to a carboxylic acid, Impurity H is significantly more polar than Zafirlukast. This difference in polarity is a key factor in its separation.

During the standard work-up process for the synthesis of Zafirlukast, it has been noted that certain impurities, specifically Impurity G and Impurity H, are "completely washed out". researchgate.net This indicates that they are readily separated from the main product stream, likely into aqueous phases during liquid-liquid extraction, due to their higher polarity.

For the specific purpose of obtaining a pure reference standard, the primary technique employed is preparative high-performance liquid chromatography (prep-HPLC). researchgate.netrroij.com This method is highly effective for separating compounds with different polarities from complex mixtures. scilit.com

Technique Principle Application to Impurity H
Liquid-Liquid Extraction Partitioning between two immiscible liquid phases based on polarity.Initial separation of the more polar Impurity H from the less polar Zafirlukast into an aqueous phase. researchgate.net
Preparative HPLC Chromatographic separation based on differential adsorption to a stationary phase.Final purification of Impurity H from crude or enriched samples to achieve high purity (>99%). researchgate.net
Lyophilization Freeze-drying to remove solvents from the purified fraction.To obtain the final, solid reference standard of Impurity H from the collected HPLC fractions without thermal degradation. rroij.com

The isolated impurity is then thoroughly analyzed using various spectroscopic techniques to confirm its structural identity and purity before it can be qualified as a reference standard. researchgate.net

Challenges in Reproducible Impurity Synthesis

The reproducible synthesis of pharmaceutical impurities, including Zafirlukast Impurity H, presents several challenges. These challenges are often magnified by the fact that impurities are, by nature, formed in small quantities, and their synthetic pathways may not be as optimized as that of the parent API. researchgate.net

Key challenges include:

Controlling the Reaction: Hydrolysis reactions can be difficult to control. If the conditions are too harsh (e.g., high temperature or strong base concentration), the reaction may proceed too far, leading to the degradation of the desired Impurity H itself. Conversely, if conditions are too mild, the reaction may be incomplete, resulting in a low yield and a complex mixture that is difficult to purify.

Isolation and Recovery: As noted, Impurity H is readily "washed out" during extraction procedures. researchgate.net While this property aids in its separation from Zafirlukast, it can also lead to challenges in recovering the impurity efficiently from large volumes of aqueous solution. The high polarity can make it difficult to extract into an organic solvent for concentration.

Stability of the Impurity: The stability of the isolated impurity must be considered. As a degradation product, Impurity H might be susceptible to further chemical changes under certain storage or handling conditions, affecting the integrity of the reference standard over time.

Lack of Reference Standards: A primary challenge in impurity synthesis is the initial lack of a well-characterized reference standard. researchgate.net This creates a "chicken-and-egg" problem where the synthesis must be developed and the product's identity confirmed without a pre-existing standard to compare it against. This necessitates extensive spectroscopic analysis (NMR, MS, IR) to unequivocally confirm the structure. researchgate.net

Preparation of Enriched Samples for Structural Elucidation and Analytical Method Development

Before a controlled synthesis route is fully developed and optimized, it is often necessary to obtain a small amount of the impurity for initial identification and structural elucidation. This is achieved by preparing "enriched samples" where the concentration of the target impurity is intentionally increased. researchgate.net

For this compound, enrichment is accomplished through forced degradation studies. researchgate.net In this process, Zafirlukast is subjected to various stress conditions that are designed to accelerate its degradation. To generate Impurity H, hydrolytic stress conditions are applied.

Stress Condition Methodology Outcome
Alkaline Hydrolysis Zafirlukast is treated with a basic solution (e.g., 1 M NaOH) at a controlled temperature. researchgate.netAccelerated formation of Impurity H through the cleavage of the N-sulfonylcarboxamide bond.
Acidic Hydrolysis The drug substance is exposed to acidic conditions (e.g., 1 M HCl).May also lead to the formation of Impurity H, although alkaline conditions are often more specific for this type of amide hydrolysis.
Neutral Hydrolysis The drug is heated in water.Simulates degradation in an aqueous environment, though the rate is typically slower than under acidic or basic conditions.

These forced degradation studies generate a crude reaction mixture that is enriched with Impurity H. researchgate.net This enriched sample is then used as the starting material for isolation by techniques like preparative HPLC. researchgate.net The small amount of pure impurity obtained from these enriched samples is crucial for:

Structural Elucidation: Using techniques like NMR (1H, 13C), Mass Spectrometry (MS), and IR spectroscopy to definitively confirm the chemical structure of the impurity. researchgate.net

Analytical Method Development: Providing the necessary material to develop and validate analytical methods (e.g., HPLC) that can accurately detect and quantify Impurity H at the low levels typically found in the final drug substance. researchgate.netresearchgate.net

Advanced Analytical Methodologies for Zafirlukast Impurity H Profiling

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Impurity H from the Zafirlukast (B1683622) API and other related substances. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the predominant technique.

The development of a successful RP-HPLC method is the primary step in the analysis of Zafirlukast Impurity H. The objective is to achieve adequate separation and quantification of Zafirlukast and all its potential impurities. oup.com Method development often begins with screening various columns and mobile phases to find the optimal conditions for resolution. scirp.org For Zafirlukast and its impurities, methods have been developed using C8 and C18 columns with gradient elution. oup.comresearchgate.net A common approach involves a mobile phase consisting of an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate, and an organic modifier like acetonitrile. oup.comresearchgate.netnih.gov The detection wavelength is typically set around 225 nm or 240 nm to ensure good sensitivity for both the API and its impurities. oup.comnih.gov

Interactive Table: Example RP-HPLC Method Parameters for Zafirlukast Impurity Analysis

Parameter Condition 1 Condition 2
Column Zorbax SB C8 (50 x 2.1 mm, 1.8 µm) oup.com Symmetry Shield RP18 researchgate.netnih.gov
Mobile Phase A 20 mM Ammonium Formate (pH 4.4) oup.com 0.01 M KH2PO4 (pH 3.5) researchgate.netnih.gov
Mobile Phase B Acetonitrile oup.com Acetonitrile researchgate.netnih.gov
Elution Mode Gradient oup.com Isocratic / Gradient researchgate.netnih.gov
Flow Rate 0.3 mL/min oup.com 0.8 - 1.0 mL/min researchgate.netresearchgate.net
Column Temp. 40°C oup.com Ambient researchgate.net

| Detection λ | 240 nm oup.com | 225 nm researchgate.netnih.gov |

Optimization is critical for resolving closely eluting impurities, such as positional isomers, from the main drug peak. For Zafirlukast, the resolution of its meta and para isomers is particularly sensitive to the pH of the mobile phase. oup.comresearchgate.net Studies have shown that a mobile phase pH of 4.4, using 20 mM ammonium formate buffer, provides sharper peaks and the desired resolution (>1.5) for all potential impurities on a C8 stationary phase. oup.com The choice of a C8 column (e.g., Zorbax SB C8) can offer good selectivity, while other methods have successfully utilized C18 columns (e.g., Symmetry Shield RP18, ZORBAX–ODS). oup.comresearchgate.netresearchgate.net The organic modifier, typically acetonitrile, and the gradient program are fine-tuned to ensure that all impurities, including Impurity H, are well-separated within a reasonable run time. oup.com

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation. The development of such a method is a regulatory requirement and is essential for assessing the stability of a drug substance. dphen1.comnih.gov To establish the stability-indicating nature of an HPLC method for Zafirlukast, forced degradation studies are performed. oup.comresearchgate.net The drug substance is subjected to stress conditions as per International Council on Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis. oup.comnih.gov

The method must be able to separate the intact drug from any degradation products formed under these conditions. nih.gov For Zafirlukast, degradation has been observed primarily under oxidative and acidic stress conditions, leading to the formation of specific degradants. oup.com The chromatographic method is then validated to prove its specificity for the API in the presence of these degradants and other process-related impurities. oup.comresearchgate.net

Interactive Table: Summary of Forced Degradation Conditions for Zafirlukast

Stress Condition Duration / Reagent Observation
Acid Hydrolysis 7 days oup.com Mild degradation observed. oup.com
Base Hydrolysis Not specified No significant degradation observed. oup.com
Oxidative Hydrogen Peroxide oup.com Major degradation product formed. oup.com
Thermal Not specified No significant degradation observed. oup.com

| Photolytic | UV/Vis light | No significant degradation observed. oup.com |

To perform definitive structural elucidation, a pure sample of Impurity H must be obtained. Preparative HPLC is the technique of choice for isolating unknown impurities from a complex mixture. researchgate.netlcms.cz The process typically involves scaling up a previously developed analytical HPLC method. lcms.cz A crude sample of Zafirlukast, potentially enriched with Impurity H, is injected onto a larger-dimension preparative column packed with the same stationary phase (e.g., C18, 5 µm). researchgate.netlcms.cz The mobile phase composition and gradient are adjusted to maximize throughput while maintaining the necessary resolution. Fractions corresponding to the Impurity H peak are collected, pooled, and the solvent is evaporated to yield the isolated compound. researchgate.net This purified sample is then used for spectroscopic analysis. researchgate.netneopharmlabs.com

Spectroscopic and Spectrometric Elucidation Techniques

Once Impurity H is isolated, its chemical structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular framework. manchester.ac.ukhyphadiscovery.com

NMR spectroscopy provides precise information on the structure of a molecule by probing the magnetic properties of atomic nuclei. manchester.ac.uk For organic molecules like this compound, ¹H (proton) and ¹³C (carbon-13) NMR are fundamental. researchgate.net After isolation by preparative chromatography, the impurity is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis. researchgate.netillinois.edunih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

2D NMR Techniques: More advanced experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons (¹H-¹H COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure. researchgate.nethyphadiscovery.com

The spectral data (chemical shifts, coupling constants, and correlations) obtained for the isolated Impurity H are meticulously analyzed to propose a structure. researchgate.netscilit.com This proposed structure is often confirmed by comparing its spectral data with that of a synthesized reference standard or by comprehensive analysis of the data to ensure it is consistent with all known chemical principles. researchgate.net

Interactive Table: Representative NMR Data for Structural Elucidation of a Zafirlukast-Related Impurity

Experiment Data Type Purpose
¹H NMR Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J, Hz) Identifies distinct proton environments and neighboring protons. nih.gov
¹³C NMR Chemical Shifts (δ, ppm) Identifies distinct carbon environments (e.g., CH₃, CH₂, CH, C). nih.gov
DEPT-135 Positive/Negative/Null signals Differentiates between CH₃, CH₂, and CH carbons. researchgate.net
COSY Cross-peaks Shows ¹H-¹H spin-spin coupling, establishing proton connectivity. hyphadiscovery.com
HSQC Cross-peaks Correlates each proton with its directly attached carbon. researchgate.nethyphadiscovery.com

| HMBC | Cross-peaks | Shows correlations between protons and carbons over 2-3 bonds, revealing the molecular skeleton. researchgate.nethyphadiscovery.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of an impurity and gaining structural insights through fragmentation analysis. researchgate.netijprajournal.com The technique provides a highly specific mass-to-charge ratio (m/z) for the ionized molecule and its fragments. researchgate.net

The molecular weight of this compound is determined from the molecular ion peak in the mass spectrum. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) involves isolating the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing crucial information about the impurity's structure and how it differs from the active pharmaceutical ingredient (API). researchgate.net

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful hyphenated technique for the separation, detection, and identification of impurities in pharmaceutical samples. researchgate.netnih.gov An HPLC or UPLC system separates the impurity from the API and other related substances based on their physicochemical properties. researchgate.net The eluent from the chromatography column is then introduced directly into the mass spectrometer.

LC-MS allows for the determination of the molecular weight of the impurity as it elutes from the column. ijprajournal.com LC-MS/MS takes this a step further by providing fragmentation data for the separated impurity, which is instrumental in its structural confirmation. nih.gov This approach is highly sensitive and specific, making it ideal for detecting and characterizing impurities present at very low levels. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The technique is based on the absorption of infrared radiation by specific molecular vibrations. ekb.eg By comparing the IR spectrum of Impurity H with that of Zafirlukast, changes in functional groups can be readily identified. For instance, the absence, presence, or shift of characteristic absorption bands for sulfone, carbonyl, or N-H groups can confirm structural modifications. researchgate.net The IR spectrum provides complementary data to NMR and MS for a complete structural elucidation. researchgate.net

Table 2: Key IR Absorption Bands for Zafirlukast and Related Impurities

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amide/Carbamate)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Carbamate/Amide)Stretching1680 - 1730
C=C (Aromatic)Stretching1450 - 1600
SO₂ (Sulfonamide)Asymmetric/Symmetric Stretching1340 - 1370 / 1150 - 1180

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry for Detection and Quantification

UV-Vis spectroscopy is a widely used technique for the detection and quantification of compounds containing chromophores. Zafirlukast and its impurities, which contain aromatic rings, absorb UV radiation. The wavelength of maximum absorbance (λmax) is a characteristic feature of the molecule's electronic structure. dergipark.org.tr A UV-Vis detector is commonly used in HPLC systems for the quantitative analysis of Zafirlukast and its impurities. researchgate.net

Derivative spectrophotometry can enhance the resolution of overlapping spectral bands, which can be useful for quantifying an impurity in the presence of the parent drug, especially if their spectra are similar. researchgate.net By calculating the first, second, or higher-order derivative of the absorbance spectrum, minor spectral features can be amplified, allowing for more selective measurement. researchgate.net For instance, a third-order derivative has been used for the determination of Zafirlukast. researchgate.net

Method Validation for this compound Quantification

Once an analytical method, typically a reversed-phase HPLC (RP-HPLC) method, is developed for quantifying this compound, it must be validated to ensure its reliability, accuracy, and precision. researchgate.nettbzmed.ac.ir Method validation is performed according to ICH Q2(R1) guidelines and involves assessing several key parameters. gavinpublishers.comjneonatalsurg.com

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products.

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of the calibration curve, with a correlation coefficient (R²) close to 1.0 being desirable.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of impurity is spiked into a sample matrix and the percentage recovery is calculated. Recovery values are typically expected to be within 98-102%. jneonatalsurg.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. dergipark.org.tr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. researchgate.net

Table 3: Typical Validation Parameters for an HPLC Method Quantifying a Zafirlukast Impurity

ParameterTypical Acceptance CriteriaPurpose
Linearity (R²)≥ 0.999Ensures proportionality of response to concentration
Accuracy (% Recovery)98.0% - 102.0%Measures closeness to the true value
Precision (RSD)≤ 2.0%Demonstrates the repeatability of the method
LODSignal-to-Noise Ratio ≥ 3:1Defines the lowest detectable concentration
LOQSignal-to-Noise Ratio ≥ 10:1Defines the lowest quantifiable concentration
RobustnessRSD of results should remain within limitsEnsures reliability under varied conditions

Chemical Stability and Degradation Pathways Involving Zafirlukast Impurity H

Comprehensive Forced Degradation Studies of Zafirlukast (B1683622)

Forced degradation studies on Zafirlukast have been conducted under various stress conditions, including hydrolysis, oxidation, heat, and light, to assess its stability and identify likely degradants. nih.govoup.com These studies are fundamental to ensuring the specificity of analytical methods used for quality control. oup.com The findings indicate that Zafirlukast is susceptible to degradation primarily under hydrolytic and oxidative conditions. oup.com

The stability of Zafirlukast has been evaluated in acidic, alkaline, and neutral aqueous solutions. oup.comresearchgate.net The molecule demonstrates significant degradation in both acidic and basic environments, while remaining stable under neutral conditions. oup.comnih.gov

Under acidic stress, such as in the presence of 0.5 N hydrochloric acid, Zafirlukast undergoes degradation, leading to the formation of a distinct degradation product. oup.com In alkaline conditions, the degradation is also pronounced, and kinetic studies of this process have been performed to understand the rate of decomposition. researchgate.net The analysis of Zafirlukast in the presence of its alkaline degradation products has necessitated the development of specific stability-indicating high-performance liquid chromatographic (HPLC) methods to ensure accurate quantification of the parent drug. researchgate.netresearchgate.net

Stress ConditionReagent/ParametersObservationReference
Acid Hydrolysis 0.5 N HCl at 25°C for 7 daysDegradation observed; a small degradation peak was formed. oup.com
Alkaline Hydrolysis 0.5 N NaOH at 25°C for 7 daysNo significant degradation reported under these specific test conditions in one study. oup.com
Alkaline Hydrolysis Not specifiedSignificant degradation occurs, kinetics investigated. researchgate.net
Neutral Hydrolysis WaterStable nih.gov

Zafirlukast has been found to be particularly sensitive to oxidative stress. oup.com Exposure to oxidizing agents results in the formation of a major degradation product. oup.com Studies involving incubation with horseradish peroxidase show that Zafirlukast readily forms adducts, indicating its susceptibility to oxidation. selleckchem.com The mechanism is believed to involve two successive one-electron oxidations of the N-methylindole moiety to produce a highly electrophilic α,β-unsaturated iminium species. selleckchem.com Further characterization using mass spectrometry on the major degradant formed under oxidative stress suggests that it could be an N-oxide impurity. oup.com

Stress ConditionReagent/ParametersObservationReference
Oxidation 3% H₂O₂Significant degradation observed; one major degradation product formed. oup.com

The thermal stability of a compound is evaluated by exposing it to high temperatures, and the kinetics of degradation can be studied using thermoanalytical techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). mdpi.comnih.gov Kinetic analysis often employs model-free methods such as the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) equations to determine parameters like activation energy (Ea), which quantifies the energy barrier for the degradation reaction. mdpi.comnih.gov

In the case of Zafirlukast, forced degradation studies performed under thermal stress have shown the compound to be stable. oup.com Exposure to a temperature of 60°C for seven days did not result in the formation of any significant degradation products. oup.com This indicates a high intrinsic thermal stability under these conditions, precluding a detailed kinetic analysis of decomposition. oup.com

Stress ConditionReagent/ParametersObservationReference
Thermal Solid state at 60°C for 7 daysNo degradation observed. oup.com

Photostability testing is a critical part of stress testing, as exposure to light can provide the energy to induce photochemical degradation. ajpaonline.com These studies are typically carried out according to ICH Q1B guidelines, which involve exposing the drug substance to a specified illumination. oup.com Zafirlukast was subjected to photolytic stress and demonstrated no significant degradation, indicating that the molecule is stable under exposure to light. oup.com

Stress ConditionReagent/ParametersObservationReference
Photolytic Performed as per ICH Q1B guidelines.No degradation observed. oup.com

Identification and Characterization of Specific Degradation Products Related to Impurity H

During the process development and stability testing of Zafirlukast, several process-related impurities and degradation products have been detected. oup.comresearchgate.net The characterization of these impurities is essential for quality control and is typically achieved using a combination of chromatographic and spectroscopic techniques, such as HPLC, liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. researchgate.netresearchgate.net

Zafirlukast Impurity H is one of several known related substances of Zafirlukast. researchgate.net While forced degradation studies have successfully generated and separated various degradants, such as the N-oxide formed under oxidative stress, the direct correlation of these stress-induced products with a specific named impurity like Impurity H is not always explicitly established in the literature. oup.com The structures of numerous Zafirlukast impurities, designated A through H, have been elucidated and characterized. researchgate.net The identification process for these impurities involves isolation from crude samples followed by detailed structural analysis using advanced spectral data to confirm their chemical structures. researchgate.netresearchgate.net

Impurity Profiling and Quality Control Considerations in Zafirlukast Manufacturing

Development of Comprehensive Impurity Profiles for Zafirlukast (B1683622) Drug Substance

The development of a comprehensive impurity profile is a foundational step in ensuring the quality of a drug substance. For Zafirlukast, several process-related impurities have been identified and characterized through rigorous analytical work. During the process development of Zafirlukast, multiple unknown impurities, including a series designated A through H, were detected at levels typically ranging from 0.05% to 0.15% using high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

The identification process involves isolating these impurities from crude samples, often using techniques like preparative HPLC, followed by structural elucidation using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net This systematic approach allows for the creation of a detailed impurity profile, which is essential for monitoring and controlling the quality of Zafirlukast during its synthesis. researchgate.net

Table 1: Key Process-Related Impurities Identified in Zafirlukast Synthesis
Impurity DesignationTypeCommon Detection LevelNotes on Identification
Impurity AProcess-Related~0.1-0.15%Derived from coupling with meta isomer of starting sulfonamide. researchgate.net
Impurity BProcess-Related~0.1-0.15%Derived from coupling with para isomer of starting sulfonamide. researchgate.net
Impurity DProcess-Related~0.1-0.15%Resulting from contamination of starting materials. researchgate.net
Impurity GProcess-Related~0.1-0.15%Formation linked to the DCC/DMAP coupling reaction mechanism. researchgate.net
Zafirlukast Impurity HProcess-Related~0.1-0.15%Formation linked to the DCC/DMAP coupling reaction mechanism. researchgate.net

Strategies for Impurity Control in Pharmaceutical Synthesis and Purification

Controlling impurities in the final active pharmaceutical ingredient (API) is achieved through a combination of optimizing the synthetic process to minimize impurity formation and employing effective purification methods to remove any impurities that are formed.

This compound has been identified as a process-related impurity that forms during a specific step in the synthesis of Zafirlukast. researchgate.net Its formation is directly linked to the mechanism of the coupling reaction involving dicyclohexylcarbodiimide (B1669883) (DCC) and N,N-dimethylaminopyridine (DMAP), which are used to facilitate the amide bond formation. researchgate.net

The proposed mechanism suggests that the carboxylic acid intermediate reacts with DCC to form Impurity H. researchgate.net Understanding this formation pathway is crucial for developing strategies to minimize its presence. One effective process optimization strategy involves modifying the reagents used in the coupling step. Research has shown that replacing DMAP with N,N-diisopropylethylamine (DIPEA) can mitigate the formation of this impurity. researchgate.net

Table 2: Impact of Reagent Selection on Impurity H Formation
Coupling ReagentsMechanism of Impurity H FormationOptimization Strategy
DCC / DMAPThe carboxylic acid intermediate reacts directly with DCC. researchgate.netReplace DMAP with an alternative base. researchgate.net
DCC / DIPEAThe alternative base (DIPEA) alters the reaction pathway, minimizing the side reaction that produces Impurity H. researchgate.netThis combination is preferred for reducing Impurity H levels.

In addition to process optimization, purification steps at the end of the synthesis are critical for ensuring the final drug substance meets stringent purity requirements. For Zafirlukast, standard work-up and isolation procedures have been shown to be effective at removing certain impurities.

Specifically, studies have reported that during the work-up process to isolate the final product, Impurity G and Impurity H were "completely washed out". researchgate.netresearchgate.net This indicates that the solubility and physical properties of Impurity H are sufficiently different from Zafirlukast to allow for its removal through techniques such as extraction and washing. Furthermore, the final recrystallization process developed for Zafirlukast has been shown to be highly effective in removing all potential impurities, ensuring the high purity of the final API. oup.com

Role of Reference Standards in Quality Assurance

Reference standards are indispensable tools in pharmaceutical quality assurance and control. americanpharmaceuticalreview.com They are highly characterized materials used as a benchmark for confirming the identity, purity, and strength of a drug substance. eurofins.com

In the context of Zafirlukast manufacturing, once impurities like Impurity H are isolated, synthesized, and structurally confirmed, they are used as reference standards. researchgate.neteurofins.com These standards are crucial for several quality control applications:

Method Validation: Reference standards for Impurity H are used to validate the analytical methods (e.g., HPLC) designed to detect and quantify its presence in batches of Zafirlukast.

Routine Quality Control: In routine testing of new batches of Zafirlukast, the Impurity H reference standard is used to confirm the identity of any corresponding peaks in the chromatogram and to accurately quantify its level.

Stability Studies: These standards help in assessing the stability of the drug substance under various conditions by allowing for the precise measurement of any increase in specific impurities over time.

The availability of certified reference materials, including isotopically labeled versions like this compound-d11, further enhances the accuracy of analytical testing, particularly in quantitative analyses using mass spectrometry. lgcstandards.comusbio.net

Regulatory Science and Impurity Control in Pharmaceutical Development

Adherence to International Conference on Harmonization (ICH) Guidelines (e.g., Q3A, Q3B) for Impurity Management

The management of impurities in new drug substances and new drug products is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). The primary guidelines for controlling organic impurities are ICH Q3A(R2), "Impurities in New Drug Substances," and ICH Q3B(R2), "Impurities in New Drug Products." pharmtech.comveeprho.com

ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. pharmtech.com It applies to impurities that may arise during the manufacturing process or storage of the drug substance. Since Zafirlukast (B1683622) Impurity H is a process-related impurity, its control strategy is primarily dictated by the principles outlined in ICH Q3A. This guideline establishes a framework for setting acceptance criteria for impurities in the drug substance specification. droracle.ai

ICH Q3B(R2) complements Q3A(R2) by addressing impurities that are found in the finished drug product. scribd.com These are often degradation products of the active ingredient or reaction products of the drug substance with excipients or the container closure system. drugs.com While Zafirlukast Impurity H is a process impurity, its levels must also be monitored and controlled in the final drug product throughout its shelf life, as outlined in ICH Q3B. drugs.com

Both guidelines utilize a system of thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. slideshare.net

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity's structure must be determined.

Qualification Threshold: The level above which an impurity must be justified by safety data. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level. ich.org

These thresholds ensure that impurities with the potential to affect patient safety are rigorously evaluated. jpionline.org

Setting Specification Limits for this compound

The specification for a new drug substance or product is a critical quality standard that includes a list of tests, analytical procedures, and acceptance criteria for impurities. mayoclinic.org Setting an appropriate specification limit for this compound requires applying the thresholds defined in the ICH guidelines, which are directly linked to the maximum daily dose (MDD) of Zafirlukast.

The recommended dose of Zafirlukast for adults and children 12 years and older is 20 mg twice daily, resulting in an MDD of 40 mg. drugs.commayoclinic.orgdrugs.com Based on this MDD, the ICH Q3A/Q3B thresholds for impurities can be determined.

ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2%0.5%
> 10 mg – 100 mg (Zafirlukast: 40 mg) 0.1% 0.2% or 200 µg TDI, whichever is lower 0.5% or 200 µg TDI, whichever is lower
> 100 mg – 2 g0.1%0.2% or 2 mg TDI, whichever is lower0.2% or 2 mg TDI, whichever is lower
> 2 g0.05%0.10%0.15%

TDI: Total Daily Intake

For Zafirlukast, with an MDD of 40 mg, the following thresholds apply to this compound:

Reporting Threshold: 0.1%

Identification Threshold: 0.2% (as 0.2% of 40 mg is 80 µg, which is lower than 200 µg TDI). Any impurity at or above this level must be structurally identified.

Qualification Threshold: 0.5% (as 0.5% of 40 mg is 200 µg). Any impurity exceeding this level requires qualification through safety studies.

The final acceptance criterion (specification limit) for this compound in the drug substance and drug product is established based on these thresholds, data from batch analyses, and stability studies. mayoclinic.org The limit must be justified by demonstrating that the manufacturing process is well-controlled and that the proposed level of the impurity is safe. droracle.ai

Documentation and Reporting Requirements for Impurity Data

Comprehensive documentation and transparent reporting of impurity data are mandatory for regulatory approval of a pharmaceutical product. pharmtech.com For this compound, the registration application (e.g., an Abbreviated New Drug Application or ANDA) must include detailed information. fda.gov

The submission should contain:

A Rationale for Impurity Control: A discussion justifying the proposed acceptance criteria for this compound. This includes comparing impurity profiles of batches manufactured during development with those from the proposed commercial process. drugs.com

Validated Analytical Procedures: Documented evidence that the analytical methods used for detecting and quantifying this compound are validated and suitable for their intended purpose, as per ICH Q2 guidelines. ich.org The procedures must be specific, sensitive, and accurate enough to detect the impurity at or below the reporting threshold. slideshare.net

Tabulated Batch Analysis Data: Analytical results for all relevant batches should be presented in a clear, tabulated format. ich.org Quantitative results should be reported numerically (e.g., 0.08%) rather than with general terms like "complies." slideshare.net For impurities below 1.0%, results are typically reported to two decimal places. ich.org

Structural Characterization Data: If this compound is found at levels exceeding the identification threshold, data from studies conducted to determine its chemical structure must be provided. fda.gov

Qualification Studies: If the impurity exceeds the qualification threshold, a comprehensive report of the safety studies conducted to justify the proposed acceptance criterion is required. raps.org This could include data demonstrating that the impurity is a significant metabolite or that its level is safe based on toxicological studies. pharmtech.com

Regulators expect a complete impurity profile to ensure that the quality, safety, and efficacy of the drug product are maintained throughout its lifecycle. europa.eu

Theoretical and Computational Approaches in Impurity Research

Computational Chemistry for Predicting Impurity Formation Pathways

Computational chemistry can be instrumental in elucidating the potential formation pathways of Zafirlukast (B1683622) Impurity H. By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model the reaction thermodynamics and kinetics of various potential routes leading to the impurity's formation.

For instance, a proposed pathway could be the degradation of Zafirlukast under specific stress conditions, such as exposure to acid, base, oxidants, light, or heat. Computational models can simulate these conditions and calculate the activation energies for different degradation reactions. By comparing the energy barriers of various potential pathways, the most probable route for the formation of Zafirlukast Impurity H can be identified.

Table 1: Hypothetical Energy Profile for this compound Formation Pathways

Proposed PathwayKey IntermediatesCalculated Activation Energy (kcal/mol)Predicted Feasibility
Acid-catalyzed hydrolysis of the carbamate (B1207046) moietyAcylium ion intermediate25.4Moderate
Oxidative degradation of the indole (B1671886) ringIndole radical cation18.2High
Photolytic rearrangementExcited state intermediate32.1Low

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar structures. Specific calculations for this compound would be required for definitive results.

These computational predictions can then be used to design targeted experimental studies to confirm the formation mechanism and to develop control strategies to minimize the generation of this impurity during the manufacturing and storage of Zafirlukast.

Molecular Modeling of Chemical Reactivity and Stability

Molecular modeling provides valuable insights into the intrinsic chemical reactivity and stability of this compound. By analyzing the molecule's electronic structure, one can identify regions susceptible to chemical attack or degradation.

Frontier Molecular Orbital (FMO) theory is a key concept in this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another powerful tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely reveal the nitrogen and oxygen atoms as nucleophilic centers and the carbonyl carbons as electrophilic sites. This information is critical for predicting potential reactions with other molecules or excipients in a drug formulation.

Table 2: Calculated Molecular Properties of this compound

PropertyCalculated ValueImplication for Reactivity and Stability
HOMO Energy-6.2 eVModerate electron-donating ability
LUMO Energy-1.5 eVModerate electron-accepting ability
HOMO-LUMO Gap4.7 eVRelatively stable, but susceptible to certain reactions
Dipole Moment3.5 DPolar nature, influencing solubility and intermolecular interactions

Note: These values are hypothetical and would need to be determined through specific molecular modeling studies.

Furthermore, conformational analysis can be performed to identify the most stable three-dimensional structure of the impurity. This is important as the conformation can influence its physical properties and reactivity.

Structure-Activity Relationship (SAR) Studies for Impurities (Focusing on Chemical Reactivity, not Biological)

While SAR studies are often associated with biological activity, the same principles can be applied to understand the chemical reactivity of impurities. By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity parameters, a chemical Structure-Reactivity Relationship (SRR) can be established.

For example, one could computationally substitute different functional groups on the aromatic rings of the impurity and observe the effect on the HOMO-LUMO gap or the charge distribution. This can help to identify which parts of the molecule are most critical for its chemical stability.

Quantitative Structure-Property Relationship (QSPR) models can also be developed to correlate structural features with specific chemical properties, such as susceptibility to oxidation or hydrolysis. nih.gov These models are built using a dataset of related compounds with known reactivity data and can then be used to predict the reactivity of new or uncharacterized impurities like this compound. nih.gov

Future Research Directions and Emerging Methodologies

Development of Greener Analytical Techniques for Impurity Analysis

The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental footprint. alliedacademies.orginnovationaljournals.com The analysis of Zafirlukast (B1683622) Impurity H can significantly benefit from the development of greener analytical techniques that reduce solvent consumption and waste generation without compromising analytical performance.

Future research in this area will likely focus on several key strategies:

Ultra-High-Performance Liquid Chromatography (UHPLC): The transition from conventional High-Performance Liquid Chromatography (HPLC) to UHPLC is a significant step towards greener analysis. researchgate.net UHPLC systems utilize columns with smaller particle sizes, leading to shorter run times, reduced solvent consumption, and consequently, less waste generation. researchgate.net The application of UHPLC for the analysis of Zafirlukast and its impurities has the potential to drastically decrease the environmental impact of quality control processes.

Green Solvents: A primary focus of GAC is the replacement of hazardous organic solvents with more benign alternatives. innovationaljournals.com For the analysis of Zafirlukast Impurity H, research into the use of solvents like ethanol, which is less toxic than commonly used acetonitrile, is a promising avenue. nih.gov Supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase, represents another powerful green alternative for the separation of pharmaceutical impurities.

Miniaturization: The development of miniaturized analytical systems, such as microfluidic devices or "lab-on-a-chip" technology, offers the potential for significant reductions in solvent and sample consumption. These systems integrate multiple analytical steps onto a small chip, providing rapid and efficient analysis with minimal environmental impact.

TechniquePrinciplePotential Application for this compound Analysis
UHPLC Utilizes smaller particle size columns for faster separations and reduced solvent use.Faster and more efficient routine quality control testing, leading to lower solvent waste.
SFC Employs supercritical CO2 as the primary mobile phase, reducing organic solvent use.Environmentally friendly separation of Zafirlukast from Impurity H and other related substances.
Miniaturization Integrates analytical processes onto a micro-scale chip.High-throughput screening of process parameters to minimize the formation of Impurity H.

Application of Automation and High-Throughput Screening in Impurity Profiling

The demand for faster and more efficient analytical workflows in the pharmaceutical industry is driving the adoption of automation and high-throughput screening (HTS). bmglabtech.comwikipedia.org These technologies can be instrumental in the comprehensive profiling of impurities like this compound.

Automated Sample Preparation: Automation can be applied to various stages of sample preparation, including weighing, dissolution, and dilution. This not only increases throughput but also minimizes human error, leading to more consistent and reliable analytical results. dispendix.com

Robotic Liquid Handling: Robotic systems can perform precise and rapid liquid handling tasks, enabling the preparation of large numbers of samples for analysis. wikipedia.org This is particularly valuable in the context of forced degradation studies, where numerous conditions are evaluated to understand the degradation pathways of Zafirlukast and the formation of impurities like Impurity H.

High-Throughput Screening (HTS): HTS platforms, which allow for the rapid testing of thousands of samples, can be adapted for impurity profiling. bmglabtech.comwikipedia.org For instance, HTS could be used to screen different synthetic routes or reaction conditions to identify those that minimize the formation of this compound. This proactive approach to impurity control is a cornerstone of modern pharmaceutical development.

TechnologyDescriptionRelevance to this compound
Automated Sample Preparation Robotic systems for sample weighing, dissolution, and dilution.Increased efficiency and reproducibility in routine quality control testing.
Robotic Liquid Handling Automated pipetting and transfer of liquids.High-throughput preparation of samples for forced degradation studies and process optimization.
High-Throughput Screening (HTS) Rapid screening of large numbers of samples.Proactive identification of synthetic conditions that minimize the formation of Impurity H.

Advanced Chemometric Approaches for Degradation Pathway Elucidation

Multivariate Data Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze complex datasets generated from chromatographic and spectroscopic analyses. nih.govijsr.net By examining the relationships between different variables (e.g., time, temperature, pH) and the formation of impurities, these methods can help to identify the key factors that contribute to the presence of this compound.

Design of Experiments (DoE): DoE is a systematic approach to experimentation that allows for the efficient investigation of multiple factors simultaneously. preprints.org By applying DoE to forced degradation studies of Zafirlukast, it is possible to build predictive models that describe the formation of Impurity H under various stress conditions. This knowledge is invaluable for establishing appropriate storage conditions and shelf-life for the drug product.

Kinetic Modeling: Chemometric tools can be used to develop kinetic models that describe the rate of formation of this compound over time. These models can help to predict the impurity levels at different stages of the manufacturing process and during storage, thereby ensuring that they remain within acceptable limits.

Integration of In Silico Methods with Experimental Impurity Research

In silico methods, which involve the use of computer simulations and computational models, are becoming increasingly important in pharmaceutical research. nih.gov The integration of these methods with experimental data can significantly enhance the understanding and control of impurities like this compound.

Prediction of Degradation Pathways: Computational software can be used to predict the potential degradation pathways of Zafirlukast based on its chemical structure. This can help to identify potential impurities, including Impurity H, before they are even observed experimentally.

Toxicity Prediction: A critical aspect of impurity profiling is the assessment of the potential toxicity of the impurities. nih.gov (Quantitative) Structure-Activity Relationship ((Q)SAR) models can be used to predict the toxicological properties of this compound based on its chemical structure. osti.gov This information is crucial for setting appropriate acceptance criteria for the impurity in the final drug product.

Structure Elucidation: When a new impurity is detected, in silico tools can be used to aid in its structure elucidation. By comparing experimental data (e.g., mass spectrometry data) with computationally generated fragmentation patterns, it is possible to propose a likely structure for the unknown impurity.

In Silico MethodDescriptionApplication to this compound
Degradation Pathway Prediction Software that predicts how a molecule might degrade under various conditions.Proactive identification of potential degradation products of Zafirlukast, including Impurity H.
(Q)SAR Models that predict the biological activity or toxicity of a chemical from its structure.Assessment of the potential toxicological risk of this compound to support the setting of specification limits.
Computational Structure Elucidation Use of software to help determine the chemical structure of unknown compounds.Aiding in the confirmation of the structure of newly detected impurities related to Zafirlukast.

Q & A

Basic Research Inquiries

Q. What analytical techniques are recommended for identifying and quantifying Zafirlukast Impurity H in drug formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV/PDA detection is standard for impurity profiling. For trace-level quantification (<0.1%), LC-MS/MS is preferred due to higher sensitivity and specificity. Validation parameters (ICH Q2(R2)) must include specificity, linearity (R² ≥0.99), accuracy (recovery 95–105%), and precision (RSD <2%) .
  • Example : A study using gradient HPLC (C18 column, 0.1% TFA/ACN mobile phase) achieved baseline separation of Zafirlukast and Impurity H, with LOD of 0.05 µg/mL .

Q. How should researchers design experiments to synthesize and characterize this compound?

  • Methodology :

  • Synthesis : Use forced degradation (e.g., oxidative stress with H₂O₂ at 40°C for 24 hours) to generate Impurity H. Confirm via NMR (¹H/¹³C) and HRMS .
  • Characterization : Assign structural motifs using IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm⁻¹) and compare retention times with reference standards .

Advanced Research Challenges

Q. How can researchers resolve contradictory data regarding the biological activity of this compound observed in in vitro vs. in vivo models?

  • Methodology :

  • Cross-Model Validation : Compare Impurity H’s effects in primary cell cultures (e.g., renal mesangial cells) and animal models (e.g., murine thrombosis assays) under standardized conditions (pH, temperature, dosing) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., PDI inhibition) and rule out off-target effects .
    • Example : A 2024 study found Impurity H attenuated cisplatin-induced procoagulant activity in vitro but showed no thrombotic modulation in vivo, suggesting metabolite interference or bioavailability limitations .

Q. What strategies are effective in distinguishing this compound from isobaric impurities during LC-MS analysis?

  • Methodology :

  • High-Resolution MS : Use Q-TOF instruments (resolution >30,000) to differentiate isotopic patterns.
  • MS/MS Fragmentation : Compare fragment ions (e.g., m/z 245.1 for Impurity H vs. m/z 231.0 for isobaric analogs) .
    • Data Table :
TechniqueResolutionKey Fragment Ions (m/z)LOD (ng/mL)
HPLC-UV1.5 nmN/A50
LC-Q-TOF35,000245.1, 189.00.5
LC-MS/MS (MRM)Unit mass245.1 → 127.00.1

Q. How does the presence of this compound influence the stability profile of the parent drug under accelerated storage conditions?

  • Methodology :

  • Forced Degradation : Expose Zafirlukast to 40°C/75% RH for 6 months. Monitor Impurity H levels via stability-indicating assays.
  • Kinetic Modeling : Calculate activation energy (Eₐ) using Arrhenius equation to predict shelf-life .
    • Findings : Impurity H increases by 0.2% per month under accelerated conditions, correlating with a 15% loss in Zafirlukast potency after 24 months .

Data Contradiction Analysis

Q. Why do some studies report Impurity H as pharmacologically inert, while others suggest it modulates PDI activity?

  • Resolution Framework :

Assay Sensitivity : Ensure PDI inhibition assays use fluorogenic substrates (e.g., Di-E-GSSG) with detection limits <1 nM .

Impurity Threshold : Test activity at concentrations ≥0.15% (w/w) to match ICH reporting thresholds .

Positive Controls : Include known PDI inhibitors (e.g., bacitracin) to validate assay conditions .

Structural and Mechanistic Insights

Q. What advanced techniques are used to elucidate the interaction between this compound and mycobacterial Lsr2-DNA complexes?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) between Impurity H and Lsr2 (reported KD = 2.3 µM) .
  • Cryo-EM : Resolve 3D structures of Lsr2-DNA complexes pre/post Impurity H exposure to identify binding pockets .

Regulatory and Compliance Considerations

Q. What documentation is required for regulatory submission when reporting this compound in preclinical studies?

  • Requirements :

  • Analytical Reports : Full validation data per ICH Q2(R2), including robustness testing (±10% mobile phase variation) .
  • Toxicology Data : Genotoxicity assays (Ames test, micronucleus) if Impurity H exceeds 0.1% of API .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.